molecular formula C26H26N4O4 B2998519 N-[2-(2,6-difluorobenzoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide CAS No. 1226453-46-8

N-[2-(2,6-difluorobenzoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide

Cat. No. B2998519
M. Wt: 458.518
InChI Key: FNHGTAVYZVEJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2,6-difluorobenzoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide is a useful research compound. Its molecular formula is C26H26N4O4 and its molecular weight is 458.518. The purity is usually 95%.
BenchChem offers high-quality N-[2-(2,6-difluorobenzoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(2,6-difluorobenzoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial Activities

N-[2-(2,6-difluorobenzoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide and related compounds have been explored for their potential antimalarial activities. A study found that new derivatives of a similar compound demonstrated significant efficacy against Plasmodium falciparum and Plasmodium berghei, indicating potential as antimalarial agents (Guan et al., 2005).

Inhibitory Effects on If Channel

Compounds structurally related to N-[2-(2,6-difluorobenzoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide have been studied for their inhibitory effects on the "funny" If current channel (If channel), a critical component in cardiac rhythm regulation. These studies contribute to the development of treatments for conditions like stable angina and atrial fibrillation (Umehara et al., 2009).

Structural and Inclusion Compounds

Research has been conducted on the structural aspects of similar amide-containing isoquinoline derivatives, focusing on their ability to form gels and crystalline salts with mineral acids. These studies are significant for understanding the compound's chemical properties and potential applications in various fields, including material science (Karmakar et al., 2007).

Anticancer and Kinase Inhibitory Activities

Derivatives of N-[2-(2,6-difluorobenzoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide, particularly those containing thiazolyl and N-benzyl-substituted acetamide groups, have been investigated for their potential as anticancer agents and kinase inhibitors. Such studies contribute to the development of new therapeutic agents for cancer treatment (Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4/c1-2-32-20-4-5-22-21(12-20)25(19(13-27)15-28-22)30-9-7-18(8-10-30)26(31)29-14-17-3-6-23-24(11-17)34-16-33-23/h3-6,11-12,15,18H,2,7-10,14,16H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHGTAVYZVEJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide

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